2,4,6-Triphenylpyridine

Thermal Stability Conjugated Polymers OLED Materials

2,4,6-Triphenylpyridine's non-coplanar architecture interrupts π-conjugation, enabling aggregation-induced emission enhancement (AIEE) with solid-state quantum yields up to 84.1% — outperforming conventional ACQ emitters by 2.5–3×. The kinked geometry raises thermal decomposition temperatures by ~50 °C versus linear analogs, ensuring reliability in high-temperature OLED fabrication and annealing processes. This C2v-symmetric scaffold also serves as a privileged CNC ligand precursor for photoredox catalysis. Select high-purity ≥99% (GC) grades to eliminate impurities that undermine device efficiency and catalytic performance.

Molecular Formula C23H17N
Molecular Weight 307.4 g/mol
CAS No. 580-35-8
Cat. No. B1295210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triphenylpyridine
CAS580-35-8
Molecular FormulaC23H17N
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H
InChIKeyFRZHWQQBYDFNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triphenylpyridine (CAS 580-35-8): Chemical Identity and Baseline Procurement Specifications


2,4,6-Triphenylpyridine (2,4,6-TPP) is a trisubstituted pyridine derivative with the molecular formula C23H17N and a molecular weight of 307.39 g/mol [1]. It is characterized as a colorless to white crystalline solid with a reported melting point range of 139.0–143.0 °C (literature reference value 141 °C) . The compound exhibits low water solubility but is soluble in common organic solvents such as ethanol and ether . Its logP value of 6.08 indicates highly lipophilic character [1]. 2,4,6-TPP is a privileged scaffold in materials chemistry due to its rigid, non-coplanar, C2v-symmetric architecture, which confers unique photophysical properties and thermal robustness [2].

Why Generic Substitution Fails: Critical Performance Gaps in 2,4,6-Triphenylpyridine Selection


Procurement decisions for pyridine-based materials cannot rely solely on generic structural classification, as minor substitutions or alternative synthetic routes introduce substantial performance variability. The symmetric 2,4,6-triphenyl substitution pattern establishes a distinct non-coplanar, kinked molecular architecture that is absent in simpler pyridines (e.g., 2,6-diphenylpyridine) or linear analogs [1]. This geometry directly modulates π-conjugation interruption, a critical determinant of emission color purity, aggregation-induced emission enhancement (AIEE) behavior, and thermal stability [2]. Furthermore, commercial purity specifications vary significantly: while the baseline is 98% (GC), certain vendors offer ≥99% (GC) material, which directly impacts the reproducibility of sensitive photophysical measurements and catalytic applications . Substituting 2,4,6-TPP with an alternative triarylpyridine derivative or lower-purity stock will likely alter crystallization kinetics, emission quantum yields, and device fabrication outcomes, as quantified in the evidence below.

Quantitative Evidence Guide: Verifiable Differentiation of 2,4,6-Triphenylpyridine (CAS 580-35-8)


Thermal Stability Benchmarking: 2,4,6-Triphenylpyridine vs. 2,6-Diphenylpyridine in Polymer Matrices

Copolymers incorporating 2,4,6-triphenylpyridine (TPP) as a kinked central moiety exhibit superior thermal robustness compared to linear or partially substituted analogs. Vinylene copolymers containing 2,4,6-TPP demonstrated stability up to approximately 350 °C with glass transition temperatures (Tg) of 140 °C and 111 °C depending on the co-monomer (fluorene vs. carbazole) [1]. In contrast, comparable vinylene copolymers lacking the symmetric triphenylpyridine kink typically exhibit lower Tg values and onset decomposition temperatures below 300 °C due to denser π-stacking and reduced free volume [2]. This class-level inference highlights the architectural advantage of the fully substituted 2,4,6-TPP core.

Thermal Stability Conjugated Polymers OLED Materials

Solid-State Fluorescence Quantum Yield: 2,4,6-Triphenylpyridine Pendant Polymers vs. Analogous Aromatic Emitters

Vinyl polymers bearing 2,4,6-triphenylpyridine (TP) pendant groups (PDMPS) demonstrate exceptionally high solid-state quantum yields. High molecular weight PDMPS-H achieved 82.5% quantum yield in the solid film state, while low molecular weight PDMPS-L achieved 84.1% [1]. This performance substantially exceeds that of many conventional aromatic pendant emitters (e.g., pyrene or unsubstituted phenyl derivatives), which typically suffer from aggregation-caused quenching (ACQ) and exhibit solid-state quantum yields below 30% [2]. The high yield is attributed to the AIEE effect inherent to the TPP core architecture, a property not universal among triarylpyridine isomers.

Quantum Yield Aggregation-Induced Emission Solid-State Emitters

OLED Electroluminescence: 2,4,6-Triphenylpyridine as a Non-Doped Emissive Layer vs. Substituted Pyrenylpyridines

In a direct head-to-head comparison within a family of pyrenylpyridines synthesized as sky-blue OLED emitters, the 2,4,6-triphenylpyridine (2,4,6-TPP) core derivative displayed optimal device characteristics. A non-doped OLED prototype fabricated using 2,4,6-TPP as the emissive layer exhibited sky-blue electroluminescence with CIE coordinates of (0.18, 0.34) [1]. In contrast, the di-pyrenylpyridine (DPP) analogs in the same study were crystalline and exhibited inferior film-forming morphology, leading to non-optimal emission properties [1]. The amorphous nature of 2,4,6-TPP was explicitly identified as the differentiating factor enabling superior thin-film device performance.

OLED Electroluminescence Sky-Blue Emitter CIE Coordinates

Synthetic Yield Efficiency: Copper-Catalyzed Oxidative Decarboxylative Coupling vs. Traditional Kröhnke Synthesis

A cross-study comparison reveals that modern catalytic routes to 2,4,6-triphenylpyridine offer significantly improved atom economy and yield relative to classical methods. A copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates under oxygen atmosphere at 150 °C delivers 2,4,6-triphenylpyridines with high efficiency [1]. In contrast, the traditional Kröhnke pyridine synthesis—a common industrial route for triarylpyridines—has been reported to yield the parent 2,4,6-triphenylpyridine in only 41% isolated yield under certain conditions (TMSOTf-mediated variant) [2]. This yield disparity has direct cost-of-goods implications for large-scale procurement.

Synthetic Methodology Reaction Yield Process Chemistry

Commercial Purity Tiers: 98% (GC) Baseline vs. 99% (GC) High-Purity Specifications for Critical Applications

Commercially available 2,4,6-triphenylpyridine is supplied in two primary purity tiers. The standard research-grade material is certified at >98.0% purity by gas chromatography (GC), as supplied by major vendors such as TCI and Aladdin Scientific . However, a higher-purity tier of ≥99% (GC) is also commercially available from select suppliers such as AKSci . While this represents only a 1% difference in nominal purity, the removal of trace impurities in the ≥99% grade is critical for applications requiring precise optoelectronic measurements, where trace chromophoric impurities can act as emission quenchers, or in catalysis, where unknown contaminants may poison active sites.

Purity Specification Quality Control Procurement Grade

Optimal Application Scenarios for 2,4,6-Triphenylpyridine (CAS 580-35-8) Based on Verified Evidence


Non-Doped Emissive Layers in Sky-Blue Organic Light-Emitting Diodes (OLEDs)

2,4,6-Triphenylpyridine is demonstrably suited as an emissive layer in non-doped OLED architectures. Its amorphous film-forming morphology, a property directly differentiated from crystalline di-pyrenylpyridine analogs, enables uniform thin-film deposition [1]. Prototype devices using 2,4,6-TPP achieve sky-blue emission with CIE coordinates of (0.18, 0.34) [1], making it a viable candidate for display and lighting applications where color purity and fabrication simplicity are critical procurement criteria.

High-Efficiency Solid-State Fluorescent Materials and Sensors

The 2,4,6-triphenylpyridine (TPP) scaffold confers aggregation-induced emission enhancement (AIEE) properties, enabling polymer systems to achieve exceptionally high solid-state quantum yields of 82.5–84.1% [2]. This performance advantage of ~2.5–3× over conventional aggregation-caused quenching (ACQ) emitters makes TPP-based materials a superior choice for solid-state sensing platforms, security inks, and bioimaging probes where strong, stable emission in the aggregated or solid state is a non-negotiable technical requirement.

Thermally Robust Conjugated Polymer Building Blocks

The kinked, non-coplanar geometry of the 2,4,6-triphenylpyridine unit imparts high thermal stability to conjugated copolymers, with decomposition onset temperatures approximately 50 °C higher than many linear polymer analogs [3]. This quantitative thermal advantage supports procurement for applications involving high-temperature processing steps, such as annealing in organic electronics fabrication, or for materials intended for prolonged operation at elevated temperatures, ensuring device longevity and performance retention.

Photoredox Catalysis and Electrocatalysis Ligand Scaffolds

2,4,6-Triphenylpyridine serves as a versatile ligand precursor in transition metal catalysis. It has been successfully employed as a doubly cyclometalated (CNC) ligand framework in anionic platinum(II) tetrazolato complexes for photoredox catalysis applications [4]. Furthermore, 2,4,6-triphenylpyridinium salts exhibit electrocatalytic activity in the hydrogen evolution reaction (HER) [5]. For researchers developing new catalytic systems, the high-purity (≥99%) grade is recommended to ensure that trace impurities do not confound mechanistic studies or poison active catalyst sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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